
Withaferine A
Description
LSM-6721 is a withanolide.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Withaferine A in plant extracts and biological samples?
- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used for quantification. HPLC offers high sensitivity and specificity, particularly when paired with UV detection or mass spectrometry (MS). For example, reversed-phase HPLC with C18 columns and acetonitrile/water gradients effectively separates this compound from other withanolides . TLC is a cost-effective alternative but requires validation for reproducibility, including Rf values and staining protocols (e.g., vanillin-sulfuric acid) .
- Critical Considerations : Ensure method validation parameters (linearity, precision, accuracy) adhere to ICH guidelines. Cross-validate results with multiple techniques to address potential matrix interference in biological samples .
Q. What in vitro models are suitable for studying this compound’s anticancer mechanisms?
- Experimental Design : Use cancer cell lines (e.g., neuroblastoma, breast cancer) with dose-response assays (IC50 determination via MTT or ATP-based viability assays). Include controls for apoptosis (e.g., caspase-3/7 activation) and oxidative stress (ROS detection via DCFH-DA) .
- Data Interpretation : Compare results across cell lines to assess tissue specificity. Address contradictory findings (e.g., pro-survival autophagy vs. apoptosis) by integrating time-course experiments and pathway inhibitors (e.g., chloroquine for autophagy blockade) .
Q. How does this compound modulate oxidative stress pathways in normal vs. cancerous cells?
- Approach : Measure redox markers (GSH/GSSG ratio, SOD activity) in both cell types. Use siRNA knockdown of Nrf2 or KEAP1 to elucidate pathway-specific effects.
- Conflict Resolution : Discrepancies in pro-oxidant vs. antioxidant outcomes may arise from dose-dependent effects. Conduct parallel experiments at low (≤5 µM) and high (≥10 µM) concentrations .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s bioavailability and pharmacokinetics?
- Methodology :
- Animal Models : Use xenograft mice (e.g., neuroblastoma) for efficacy studies. For bioavailability, administer this compound via oral gavage and intravenous routes to calculate absolute oral bioavailability (F) .
- Analytical Tools : LC-MS/MS for plasma and tissue quantification. Monitor metabolites via high-resolution MS to identify phase I/II modifications .
Q. What strategies mitigate off-target effects of this compound in neurological studies?
- Solutions :
- Structural Analogs : Synthesize derivatives with reduced lipophilicity to limit blood-brain barrier penetration.
- Targeted Delivery : Conjugate this compound to ligands (e.g., folate) for tumor-specific uptake.
Q. How do researchers reconcile contradictory findings on this compound’s role in ferroptosis vs. apoptosis?
- Experimental Framework :
- Mechanistic Studies : Knock down key ferroptosis regulators (e.g., GPX4, ACSL4) and apoptosis markers (e.g., Bcl-2, Bax) to isolate pathways.
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and lipidomics to identify dominant pathways under varying conditions (e.g., nutrient deprivation) .
Q. Methodological Guidance
Q. What systematic review protocols are recommended for synthesizing preclinical data on this compound?
- Protocol Design : Follow PRISMA guidelines. Use databases like PubMed, Web of Science, and Embase with Boolean queries (e.g., "this compound" AND ("cancer" OR "apoptosis")) .
- Quality Assessment : Apply SYRCLE’s risk of bias tool for animal studies. Exclude studies lacking dose-response data or proper controls .
Q. How should researchers address batch-to-batch variability in this compound extraction from Withania somnifera?
- Standardization :
Properties
IUPAC Name |
6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRXOUCRJQVYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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